molecular formula C20H19N5 B11214412 (2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

(2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B11214412
M. Wt: 329.4 g/mol
InChI Key: JFKYIIGWUVMZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[4,5-e]pyrimidine core substituted with 2,4-dimethylphenyl and 3-methylphenyl groups.

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5/c1-13-5-4-6-16(10-13)25-20-17(11-23-25)19(21-12-22-20)24-18-8-7-14(2)9-15(18)3/h4-12H,1-3H3,(H,21,22,24)

InChI Key

JFKYIIGWUVMZOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Overview

The molecular formula of the compound is C18H20N4C_{18}H_{20}N_4, with a molecular weight of approximately 296.39 g/mol. The structure features a pyrazolo[4,5-e]pyrimidine core substituted with dimethyl and methyl phenyl groups, contributing to its unique properties.

Physical Properties

  • Molecular Weight : 296.39 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of pyrazolo[4,5-e]pyrimidines exhibit significant activity against various cancer cell lines due to their ability to inhibit specific kinases involved in cell proliferation and survival.

Case Studies

  • A study demonstrated that modifications of the pyrazolo[4,5-e]pyrimidine scaffold led to enhanced potency against breast cancer cells, indicating that structural variations can optimize therapeutic efficacy .
  • Another investigation focused on the compound's ability to inhibit phosphoinositide 3-kinase (PI3K), a critical pathway in cancer metabolism and growth .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , suggesting its effectiveness against a range of bacterial strains. This activity is believed to stem from its interaction with bacterial enzymes and disruption of cell membrane integrity.

Research Findings

  • Derivatives of the compound were tested against Gram-positive and Gram-negative bacteria, showing broad-spectrum antimicrobial effects .
  • The mechanism of action involves interference with bacterial metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Neuropharmacology

The compound has shown promise in neuropharmacological applications, particularly in the modulation of neurotransmitter systems. Research suggests that it may influence serotonin and dopamine pathways, potentially offering therapeutic benefits for mood disorders.

Experimental Evidence

  • Preclinical studies indicated that analogs of this compound could enhance serotonin receptor activity, which is crucial for mood regulation .
  • Further investigations are needed to elucidate the precise mechanisms and therapeutic potential in treating depression and anxiety disorders.

Synthesis Pathways

The synthesis of (2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions:

  • Formation of the Pyrazolo Core : Initial steps involve the condensation of appropriate precursors to form the pyrazolo[4,5-e]pyrimidine framework.
  • Substitution Reactions : Introduction of the 2,4-dimethylphenyl group through nucleophilic substitution reactions.
  • Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing .

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound (2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a member of the pyrazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of this compound can be represented as follows:

C18H19N5\text{C}_{18}\text{H}_{19}\text{N}_{5}

This structure features a pyrazolo-pyrimidine core that is known for its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-e]triazines have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These compounds often induce apoptosis through mechanisms involving caspase activation and modulation of the AKT/mTOR signaling pathway .

A study demonstrated that pyrazolo derivatives could inhibit the proliferation of cancer cells at nanomolar concentrations without affecting normal cells. This selectivity is crucial for developing targeted cancer therapies .

Antimicrobial Activity

Compounds within the pyrazolo family have been evaluated for their antimicrobial properties. For example, certain pyrazole derivatives exhibited potent antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in disease processes. Inhibitors targeting dihydroorotate dehydrogenase (DHODH), for instance, have shown promise in treating autoimmune diseases and certain cancers by hindering nucleotide synthesis in rapidly dividing cells .

Study 1: Anticancer Efficacy

In a recent study involving a series of pyrazolo compounds, one derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and activation of caspases 3 and 9. The study concluded that modifications to the pyrazolo core could enhance anticancer activity while minimizing toxicity to normal tissues .

Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial efficacy of several pyrazolo derivatives against common bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential as therapeutic agents against resistant bacterial infections .

Data Tables

Biological Activity Mechanism Target Reference
AnticancerApoptosis inductionCancer cell lines
AntimicrobialMembrane disruptionBacterial pathogens
Enzyme inhibitionDHODH inhibitionImmune response

Q & A

Q. What synthetic routes are commonly used to prepare (2,4-Dimethylphenyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine derivatives?

The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. A typical method involves reacting pyrazolo-pyrimidine precursors with substituted aryl halides (e.g., 3-methylphenyl derivatives) in dry acetonitrile under reflux (60–80°C, 8–12 hours), yielding 65–78% after recrystallization from ethanol or acetonitrile . Alternative routes include condensation with aldehydes under solvent-free conditions, achieving higher yields (up to 85%) through one-pot methodologies .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • IR spectroscopy : Identifies key functional groups (e.g., N-H stretches at 3350 cm⁻¹, aromatic C=C at 1600 cm⁻¹) .
  • ¹H NMR : Confirms substitution patterns (e.g., methyl groups at δ 2.3 ppm, aromatic protons at δ 7.1–8.2 ppm) .
  • HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Matches calculated vs. observed C, H, N values (±0.3%) .

Q. How are intermediates purified during multi-step synthesis?

Purification strategies include:

  • Recrystallization : From ethanol or acetonitrile to remove unreacted starting materials .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sterically hindered derivatives .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions arise from tautomerism or crystallographic effects. Solutions include:

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish tautomers (e.g., pyrazole vs. pyrimidine ring proton environments) .
  • X-ray crystallography : Provides definitive proof of regiochemistry, as shown for analogs with 0.8–1.2 Å resolution .
  • DFT calculations : Predict NMR shifts with <0.3 ppm deviation from experimental data .

Q. How can solvent-free synthesis improve efficiency for pyrazolo-pyrimidine derivatives?

One-pot solvent-free methods using barbituric acids and aldehydes reduce waste and reaction time (2–4 hours vs. 8–12 hours). Yields increase by 10–15% due to minimized side reactions (e.g., hydrolysis) . For example, microwave-assisted synthesis at 120°C achieves 90% conversion in 30 minutes .

Q. What in vitro models evaluate bioactivity, and how are they optimized?

  • Antibacterial activity : Broth microdilution (MIC determination) against S. aureus (MIC range: 8–32 µg/mL) .
  • Cytotoxicity : MTT assays on HeLa cells (IC₅₀: 5–20 µM) with DMSO controls (<0.1% v/v) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition, IC₅₀: 0.8–3.2 µM) using ATP concentrations <10 µM .

Q. How do substituent electronic effects influence spectroscopic properties?

  • NMR : Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons (Δδ +0.4–0.7 ppm) .
  • UV-Vis : Electron-donating groups (e.g., -OCH₃) red-shift λ_max by 15–25 nm due to extended conjugation .
  • IR : Carbonyl stretches (1680–1720 cm⁻¹) correlate with Hammett σ values (R² = 0.91) .

Q. What computational tools predict environmental fate and toxicity?

  • EPI Suite : Estimates biodegradation half-lives (14–28 days aerobic, 50–100 days anaerobic) and bioaccumulation (BCF <500) .
  • DEREK Nexus : Flags structural alerts (e.g., aromatic amines for genotoxicity) .
  • Molecular docking : Screens against eco-targets (e.g., acetylcholinesterase, binding energy ≤-8 kcal/mol) .

Methodological Notes

  • Reaction optimization : For sterically hindered derivatives, use Pd(OAc)₂ with XPhos ligands in DMF at 100°C (yields improve by 20%) .
  • Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks shows <5% degradation by HPLC .
  • Data validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (error <2 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.